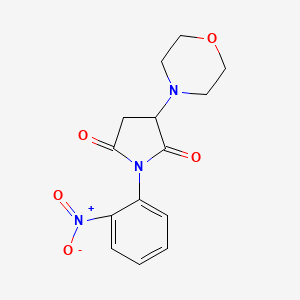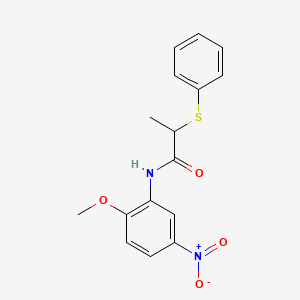
3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione
Overview
Description
3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione, also known as NMDA receptor antagonist, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Mechanism of Action
The 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory processes. It is activated by the binding of glutamate and requires the co-activation of glycine or D-serine to open its ion channel. However, excessive activation of the 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione receptor can lead to excitotoxicity and neuronal damage. 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione acts as an 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione receptor antagonist by binding to the receptor's ion channel and blocking the influx of calcium ions, which can prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. It can enhance synaptic plasticity and memory consolidation by modulating the 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione receptor function. Additionally, it has been shown to have neuroprotective effects by preventing neuronal damage caused by excitotoxicity. However, it can also have adverse effects, such as impairing learning and memory processes at high doses.
Advantages and Limitations for Lab Experiments
3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. Its potent and selective 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione receptor antagonism makes it a valuable tool for studying the role of the 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione receptor in various neurological disorders. Additionally, its neuroprotective effects make it a potential therapeutic agent for treating these disorders. However, its adverse effects and potential toxicity at high doses should be taken into consideration when designing experiments.
Future Directions
There are several future directions for the study of 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione. One potential direction is to further investigate its potential therapeutic applications in various neurological disorders and optimize its dosing and administration. Additionally, its mechanism of action and effects on synaptic plasticity and memory consolidation can be further elucidated. Furthermore, its potential use as a tool for studying the 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione receptor function in various physiological and pathological conditions can be explored.
Scientific Research Applications
3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. It acts as an 3-(4-morpholinyl)-1-(2-nitrophenyl)-2,5-pyrrolidinedione receptor antagonist, which can block the excitotoxicity caused by excessive glutamate release and prevent neuronal damage. Additionally, it has been shown to have neuroprotective effects and can enhance synaptic plasticity and memory consolidation.
properties
IUPAC Name |
3-morpholin-4-yl-1-(2-nitrophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c18-13-9-12(15-5-7-22-8-6-15)14(19)16(13)10-3-1-2-4-11(10)17(20)21/h1-4,12H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYESCGREKJLMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-yl-1-(2-nitrophenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B4070375.png)
![4-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B4070385.png)
![2-({3-[(4-chlorophenyl)amino]-2-hydroxypropyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4070391.png)
![3-[1-(4-acetylphenyl)-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4070395.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4070403.png)
![ethyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4070404.png)
![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-2-naphthylacetamide](/img/structure/B4070407.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4070412.png)
![N-(sec-butyl)-2-[(3-chlorobenzoyl)amino]benzamide](/img/structure/B4070417.png)
![1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4070422.png)
![4-{[({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B4070438.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]cyclohexanol](/img/structure/B4070454.png)
![ethyl 4-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B4070456.png)